molecular formula C15H24FNO2S B486616 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide CAS No. 791844-52-5

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide

Cat. No.: B486616
CAS No.: 791844-52-5
M. Wt: 301.4g/mol
InChI Key: HWEZRRZSNZVCFF-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and inhibitors of various enzymes. This specific compound features a fluorine atom, a methyl group, and a bulky tetramethylbutyl group attached to a benzenesulfonamide core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzenesulfonyl chloride and 1,1,3,3-tetramethylbutylamine.

    Reaction Conditions: The sulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom, methyl group, and tetramethylbutyl group in 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide imparts unique steric and electronic properties that can influence its reactivity and interactions with biological molecules. These features make it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FNO2S/c1-11-9-12(7-8-13(11)16)20(18,19)17-15(5,6)10-14(2,3)4/h7-9,17H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEZRRZSNZVCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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